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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopicity of different forms
of beta-lactose (3-lactose), a critical parameter influencing the stability, processability, and
efficacy of pharmaceutical formulations. Understanding the interaction of 3-lactose with
moisture is paramount for drug development professionals to ensure product quality and
performance. This document summarizes key quantitative data, details experimental protocols
for hygroscopicity determination, and visualizes the underlying processes.

Introduction to B-Lactose and Hygroscopicity

Lactose, a disaccharide composed of galactose and glucose, is a widely used excipient in the
pharmaceutical industry. It exists in two anomeric forms, a-lactose and (-lactose, which can be
either crystalline or amorphous.[1] Crystalline 3-lactose is often referred to as anhydrous
lactose and is known for its distinct physicochemical properties compared to its a-counterpart,
a-lactose monohydrate.[2]

Hygroscopicity, the ability of a substance to attract and hold water molecules from the
surrounding environment, is a crucial characteristic of pharmaceutical excipients. For (3-lactose,
its hygroscopic behavior can lead to various physical and chemical changes, including:

o Caking and Agglomeration: Moisture sorption can lead to the formation of solid bridges
between particles, resulting in caking and reduced powder flowability.[3][4]
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e Phase Transitions: Amorphous lactose, which can be present in some lactose grades, is
particularly susceptible to moisture-induced crystallization.[1][5] This transition from a high-
energy amorphous state to a more stable crystalline form can alter the physical properties of
the formulation.[6]

e Anomeric Conversion: Under conditions of high temperature and humidity, B-lactose can
convert to the a-anomer, which can then form a-lactose monohydrate.[2] This conversion can
impact the functionality of the excipient.[2]

 Alteration of Mechanical Properties: The moisture content of lactose can affect the hardness
and compressibility of tablets.[7]

Therefore, a thorough understanding and control of the hygroscopicity of 3-lactose are
essential for formulation development, processing, packaging, and storage of solid dosage
forms.

Quantitative Analysis of Hygroscopicity

The hygroscopicity of different lactose forms is typically characterized by their moisture sorption
isotherms, which relate the equilibrium moisture content of the material to the surrounding
relative humidity (RH) at a constant temperature.[8] The steeper the isotherm curve, the more
hygroscopic the material.[8]

Table 1: Moisture Sorption of Different Lactose Forms at 25°C
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Lactose Form

Relative Humidity
(RH)

Equilibrium
Moisture Content
(% wiw)

Reference

B-Lactose Anhydrous 75% Hygroscopic [3]
55% <1% [7]
80% 1.66% [7]
92% 2.03% [7]
o-Lactose )
75% Less hygroscopic [3]
Monohydrate
< 0.2% (increase in
80% [9][10]
mass)
Spray-Dried Lactose All RH levels studied
(containing (33%, 43%, 57%, Hygroscopic [3]

amorphous lactose)

75%)

Table 2: Deliquescence Relative Humidity (RHo) of Lactose Forms

Deliquescence is the process by which a substance absorbs enough moisture from the
atmosphere to dissolve and form a solution. The deliquescence point (RHo) is the minimum RH
at which this occurs.

Deliquescence RHo

Lactose Form Temperature (°C) (%) Reference
0
B-Anhydrate 20 89 [11]
50 82 [11]
Stable a-Anhydrate 20 87 [11]
50 82 [11]
Monohydrate 20 99 [11]
50 98 [11]
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Table 3: Anhydrate-to-Hydrate Transition Boundaries

This table indicates the relative humidity at which anhydrous forms of lactose begin to convert
to the monohydrate form.

Relative Humidity

Transition Temperature (°C) Reference
(%)
B-Anhydrate to
20 77 [11]
Monohydrate
50 79 [11]
Stable a-Anhydrate to
20 63 [11]
Monohydrate
50 79 [11]
Unstable a-Anhydrate
20 10 [11]
to Monohydrate
50 13 [11]

Experimental Protocols for Hygroscopicity
Assessment

The hygroscopicity of B-lactose is primarily evaluated using gravimetric vapor sorption
techniques, with Dynamic Vapor Sorption (DVS) being the most common method.

Dynamic Vapor Sorption (DVS)

Principle: DVS measures the change in mass of a sample as it is exposed to a controlled
environment of varying relative humidity at a constant temperature.[5] This allows for the
determination of moisture sorption and desorption isotherms.

Methodology:

» Sample Preparation: A small amount of the lactose powder (typically 5-20 mg) is placed in
the DVS instrument's microbalance.
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Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen gas
(0% RH) to establish a baseline.

Sorption Phase: The relative humidity is then increased in a stepwise or ramped manner.[5]
At each step, the system waits for the sample mass to equilibrate before proceeding to the
next RH level. The mass increase corresponds to the amount of water sorbed by the sample.

Desorption Phase: After reaching the maximum desired RH (e.g., 95%), the humidity is
decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

Data Analysis: The change in mass at each RH step is recorded and plotted against the
relative humidity to generate the sorption and desorption isotherms.

DVS can also be used to study the kinetics of water sorption and to identify moisture-induced
phase transitions, such as the crystallization of amorphous content.[5][6]

Static Gravimetric Method (Desiccator Method)

Principle: This method involves exposing the sample to a series of constant relative humidity
environments created by saturated salt solutions in desiccators.

Methodology:

Preparation of Saturated Salt Solutions: A series of desiccators are prepared, each
containing a saturated solution of a specific salt to maintain a known, constant relative
humidity.

Sample Preparation: Pre-weighed samples of lactose are placed in small containers within
each desiccator.

Equilibration: The desiccators are sealed and stored at a constant temperature. The samples
are periodically weighed until they reach a constant mass, indicating that they have reached
equilibrium with the surrounding atmosphere.

Moisture Content Determination: The final weight of the sample is used to calculate the
equilibrium moisture content at that specific relative humidity.
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 |sotherm Construction: The equilibrium moisture content values are plotted against the
corresponding relative humidity values of the salt solutions to construct the moisture sorption

isotherm.

Visualization of Key Processes

The following diagrams illustrate the logical relationships and workflows involved in the
hygroscopic behavior of 3-lactose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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